2-Chloro-6-(hexan-2-YL)-4-methylphenol

Description

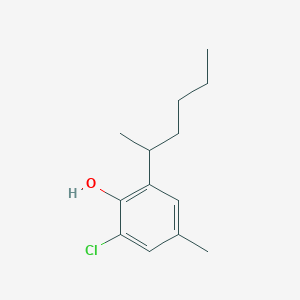

2-Chloro-6-(hexan-2-YL)-4-methylphenol is a chlorinated phenolic compound featuring a unique substitution pattern: a chloro group at position 2, a branched hexan-2-yl chain at position 6, and a methyl group at position 4 on the aromatic ring. This structural configuration imparts distinct physicochemical properties, including enhanced lipophilicity due to the hexan-2-yl substituent and moderate acidity from the electron-withdrawing chloro group.

Properties

CAS No. |

62524-23-6 |

|---|---|

Molecular Formula |

C13H19ClO |

Molecular Weight |

226.74 g/mol |

IUPAC Name |

2-chloro-6-hexan-2-yl-4-methylphenol |

InChI |

InChI=1S/C13H19ClO/c1-4-5-6-10(3)11-7-9(2)8-12(14)13(11)15/h7-8,10,15H,4-6H2,1-3H3 |

InChI Key |

NGTSZTWEWBUWOY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)C1=C(C(=CC(=C1)C)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(hexan-2-YL)-4-methylphenol typically involves the chlorination of 4-methylphenol followed by the alkylation with hexan-2-yl halide. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation process. The general reaction scheme can be represented as follows:

Chlorination: 4-methylphenol is treated with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 2-position.

Alkylation: The chlorinated intermediate is then reacted with hexan-2-yl halide in the presence of a Lewis acid catalyst to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(hexan-2-YL)-4-methylphenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Quinones or other oxidized phenolic derivatives.

Reduction: The corresponding hydrocarbon (2-hexyl-4-methylphenol).

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-(hexan-2-YL)-4-methylphenol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It can be used as a probe to study enzyme-substrate interactions involving phenolic compounds.

Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(hexan-2-YL)-4-methylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins or enzymes, affecting their activity. The chlorine atom and hexyl group can influence the compound’s hydrophobicity and binding affinity to various targets.

Comparison with Similar Compounds

Table 1: Comparative Structural and Physicochemical Data

*Calculated; †Estimated via fragment-based methods; ‡Approximated based on substituent contributions.

Key Findings

Lipophilicity and Solubility: The hexan-2-yl group in the target compound significantly elevates its XLogP3 (~4.5) compared to 2-chloro-6-(morpholin-4-ylmethyl)phenol (XLogP3 = 1.7) . This suggests superior lipid membrane penetration but reduced aqueous solubility. The ethylamine hydrochloride group in 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine HCl enhances water solubility (XLogP3 ~0.8) due to ionic character, contrasting sharply with the target compound’s nonpolar hexyl chain .

Electronic and Steric Effects: The chloro group at position 2 in the target compound increases phenolic acidity (pKa ~8–9 estimated), similar to 2-chloro-6-(morpholin-4-ylmethyl)phenol . The hexan-2-yl chain introduces steric hindrance, which may limit intermolecular interactions compared to smaller substituents like ethoxy or methoxy groups in other compounds .

Functional Group Reactivity: The nitrile group in 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile enables nucleophilic addition reactions, a feature absent in the phenolic -OH of the target compound .

Biological and Industrial Implications: High lipophilicity makes the target compound suitable for applications requiring lipid solubility (e.g., preservatives), whereas 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine HCl’s solubility and amine group suggest neurological research applications . The morpholine ring in 2-chloro-6-(morpholin-4-ylmethyl)phenol may enhance bioavailability in drug design, though its lower logP limits membrane permeability compared to the target .

Notes

- Experimental validation is recommended.

- Discrepancies in substituent positions (e.g., pyridine vs. phenol rings in nicotinonitrile derivatives) complicate direct comparisons .

- The provided evidence lacks biological activity data; further studies are needed to correlate structural features with functional outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.